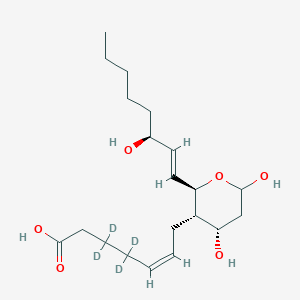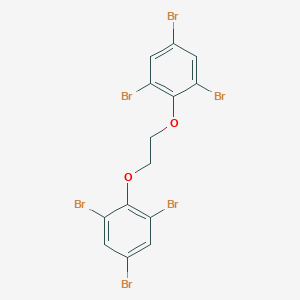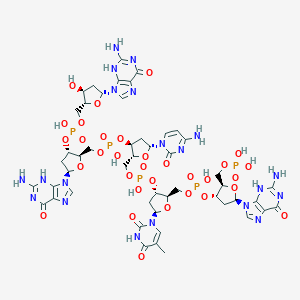
SM30 Protein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SM30 protein is a type of protein that has been identified in various marine organisms. It is a highly conserved protein that is involved in multiple biological processes, including embryonic development, tissue regeneration, and immune response. In recent years, SM30 protein has gained significant attention in the scientific community due to its potential applications in various fields, including biotechnology, medicine, and environmental science.
Wirkmechanismus
The exact mechanism of action of SM30 protein is not fully understood. However, it has been shown to interact with various cellular components, including DNA, RNA, and proteins. SM30 protein has also been shown to activate various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are involved in multiple biological processes, including cell proliferation, differentiation, and survival.
Biochemische Und Physiologische Effekte
SM30 protein has been shown to have various biochemical and physiological effects. In vitro studies have shown that SM30 protein can induce cell proliferation and differentiation in various cell types, including stem cells and cancer cells. SM30 protein has also been shown to have anti-inflammatory and immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells. In vivo studies have shown that SM30 protein can promote tissue regeneration and wound healing in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of SM30 protein in lab experiments has several advantages. It is a highly conserved protein that is easily synthesized using recombinant DNA technology. SM30 protein is also stable and can be stored for long periods without losing its biological activity. However, the use of SM30 protein in lab experiments also has some limitations. The exact mechanism of action of SM30 protein is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
For the study of SM30 protein include the identification of its specific mechanism of action, the development of novel therapeutic agents, and the use of SM30 protein as a biomarker for the identification of different marine species.
Synthesemethoden
The synthesis of SM30 protein can be achieved through various methods, including recombinant DNA technology, protein expression in bacterial or mammalian cells, and chemical synthesis. Recombinant DNA technology is the most commonly used method for the synthesis of SM30 protein. It involves the insertion of the SM30 gene into a plasmid vector, which is then used to transform bacterial cells. The transformed cells are then grown in a culture medium, and the protein is purified from the culture supernatant.
Wissenschaftliche Forschungsanwendungen
SM30 protein has been extensively studied in various scientific fields, including developmental biology, immunology, and biotechnology. In developmental biology, SM30 protein has been shown to play a crucial role in embryonic development, including cell differentiation, cell proliferation, and morphogenesis. In immunology, SM30 protein has been shown to have immunomodulatory effects, including the regulation of cytokine production and the activation of immune cells. In biotechnology, SM30 protein has been used as a molecular marker for the identification of different marine species.
Eigenschaften
CAS-Nummer |
144350-05-0 |
|---|---|
Produktname |
SM30 Protein |
Molekularformel |
C49H63N20O32P5 |
Molekulargewicht |
1599 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C49H63N20O32P5/c1-18-9-66(49(76)64-41(18)71)32-6-21(27(95-32)13-91-106(86,87)100-22-7-33(96-25(22)11-88-102(77,78)79)68-16-55-36-39(68)59-46(52)62-43(36)73)99-105(84,85)90-12-26-20(5-31(94-26)65-3-2-29(50)57-48(65)75)98-104(82,83)92-14-28-23(8-34(97-28)69-17-56-37-40(69)60-47(53)63-44(37)74)101-103(80,81)89-10-24-19(70)4-30(93-24)67-15-54-35-38(67)58-45(51)61-42(35)72/h2-3,9,15-17,19-28,30-34,70H,4-8,10-14H2,1H3,(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H2,50,57,75)(H,64,71,76)(H2,77,78,79)(H3,51,58,61,72)(H3,52,59,62,73)(H3,53,60,63,74)/t19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,30+,31+,32+,33+,34+/m0/s1 |
InChI-Schlüssel |
PIOSCCNVYGDWCA-BFVNWSFKSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)N)OP(=O)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1NC(=NC2=O)N)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)OCC6C(CC(O6)N7C=CC(=NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C9NC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1NC(=NC2=O)N)O |
Synonyme |
SM30 protein |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



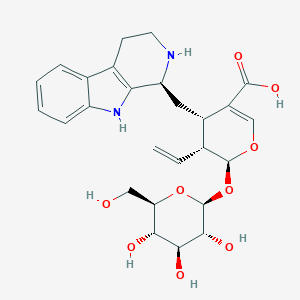
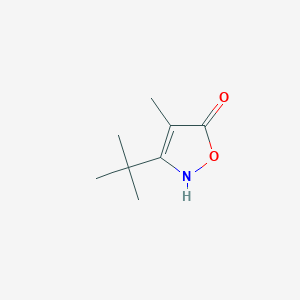
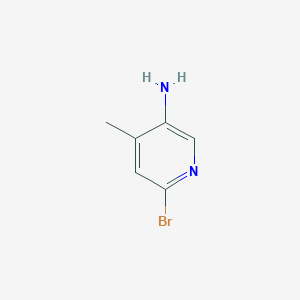
![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)
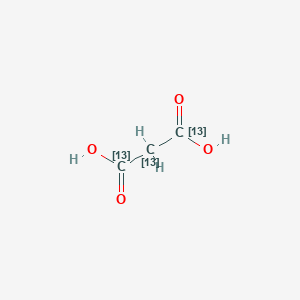
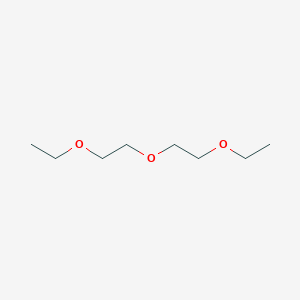
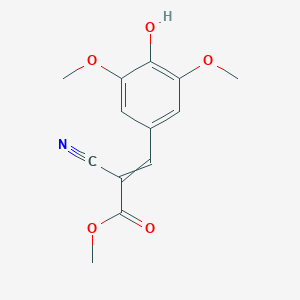
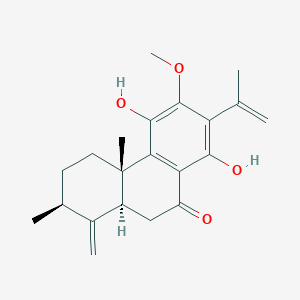
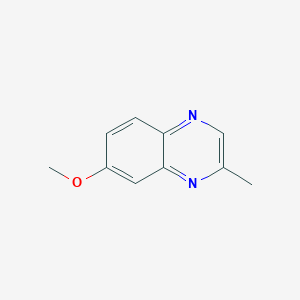
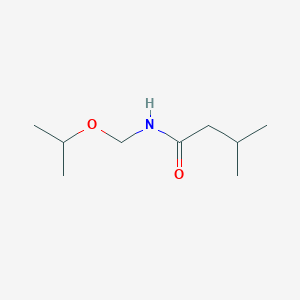
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)
![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)
